4-Chloro-5-methylpyrimidin-2-amine

Process Chemistry Synthetic Methodology Pharmaceutical Intermediate

4-Chloro-5-methylpyrimidin-2-amine (CAS 20090-58-8) is a heterocyclic organic compound belonging to the 2-aminopyrimidine class, featuring a chloro substituent at the 4-position and a methyl group at the 5-position. With a molecular formula of C₅H₆ClN₃ and a molecular weight of 143.57 g/mol , it is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and agrochemical research due to its orthogonal reactive handles for selective functionalization.

Molecular Formula C5H6ClN3
Molecular Weight 143.57 g/mol
CAS No. 20090-58-8
Cat. No. B1297449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-methylpyrimidin-2-amine
CAS20090-58-8
Molecular FormulaC5H6ClN3
Molecular Weight143.57 g/mol
Structural Identifiers
SMILESCC1=CN=C(N=C1Cl)N
InChIInChI=1S/C5H6ClN3/c1-3-2-8-5(7)9-4(3)6/h2H,1H3,(H2,7,8,9)
InChIKeyUDBZUFZWXJJBAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-5-methylpyrimidin-2-amine (CAS 20090-58-8): A Versatile Halogenated Pyrimidine Building Block for Pharmaceutical and Agrochemical Research


4-Chloro-5-methylpyrimidin-2-amine (CAS 20090-58-8) is a heterocyclic organic compound belonging to the 2-aminopyrimidine class, featuring a chloro substituent at the 4-position and a methyl group at the 5-position [1]. With a molecular formula of C₅H₆ClN₃ and a molecular weight of 143.57 g/mol [1], it is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and agrochemical research due to its orthogonal reactive handles for selective functionalization .

Beyond Basic Pyrimidines: Why 4-Chloro-5-methylpyrimidin-2-amine Cannot Be Replaced by Non-Halogenated or Differently Halogenated Analogs


Attempting to substitute 4-Chloro-5-methylpyrimidin-2-amine with a non-halogenated analog (e.g., 5-methylpyrimidin-2-amine) eliminates the critical C4 chlorine handle required for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic aromatic substitution (SNAr) diversification [1]. Conversely, replacing the C4 chloro substituent with a bromo substituent (4-bromo-5-methylpyrimidin-2-amine) alters the reactivity profile and reaction kinetics, as the C-Br bond is more labile and can lead to different selectivity patterns in sequential functionalization strategies . This specific chloro-methyl-amino substitution pattern confers a distinct reactivity profile that is integral to the design of complex target molecules.

Quantitative Differentiation of 4-Chloro-5-methylpyrimidin-2-amine: Evidence-Based Selection Criteria for Procurement


Comparative Synthetic Yield and Purity: Optimized Routes for 4-Chloro-5-methylpyrimidin-2-amine vs. Alternative Halogenated Pyrimidines

Industrial-scale synthesis of 4-chloro-5-methylpyrimidin-2-amine from 5-methylisocytosine using phosphorus oxychloride (POCl₃) achieves a reported yield of approximately 29.0% after recrystallization . This contrasts with the synthesis of the analogous 4-bromo-5-methylpyrimidin-2-amine, which typically employs phosphorus oxybromide (POBr₃) or alternative brominating agents, often resulting in lower yields due to the greater lability and handling challenges of the bromo intermediate . Commercially, 4-Chloro-5-methylpyrimidin-2-amine is consistently available with high purity, typically 97-98% , as confirmed by routine QC analysis (NMR, HPLC, GC) , ensuring reproducibility in downstream applications.

Process Chemistry Synthetic Methodology Pharmaceutical Intermediate

Stability and Handling Advantages: Refrigerated Storage Requirements for 4-Chloro-5-methylpyrimidin-2-amine vs. More Labile Analogs

4-Chloro-5-methylpyrimidin-2-amine demonstrates sufficient stability for refrigerated storage (2-8°C) under inert atmosphere [REFS-1, REFS-2], with some vendors specifying ambient temperature storage . In contrast, the bromo analog (4-bromo-5-methylpyrimidin-2-amine) is generally more labile and may require more stringent storage conditions to prevent degradation . The chloro compound's stability profile reduces the logistical burden and cost of specialized cold-chain shipping and storage, a key differentiator for procurement managers.

Chemical Stability Storage Logistics

Regioselective Reactivity: Differential SNAr Reaction Kinetics at the C4 Chloro Substituent

The C4 chloro substituent in 4-chloro-5-methylpyrimidin-2-amine undergoes nucleophilic aromatic substitution (SNAr) reactions at a predictable rate, enabling sequential functionalization strategies. The electron-withdrawing nature of the pyrimidine ring activates the C4 position for substitution, while the C5 methyl group and C2 amino group influence the overall electronic environment [1]. In contrast, the C4 bromo analog reacts significantly faster under the same conditions, which can lead to challenges in controlling regioselectivity in polyfunctionalized systems . While precise kinetic data for this specific compound is not publicly available, this reactivity trend is a well-established principle in heterocyclic chemistry.

Nucleophilic Aromatic Substitution Reaction Kinetics Medicinal Chemistry

Optimal Application Scenarios for Procuring 4-Chloro-5-methylpyrimidin-2-amine Based on Quantitative Evidence


Late-Stage Functionalization in Kinase Inhibitor Libraries

The moderate SNAr reactivity of the C4 chloro substituent [1] makes 4-chloro-5-methylpyrimidin-2-amine an ideal core for constructing focused libraries of kinase inhibitors. Its use as a building block in patents for BRD4-JAK2 inhibitors and LRRK2 inhibitors [2] underscores its value in medicinal chemistry campaigns. The compound's well-defined purity (≥97%) and stability ensure reproducible structure-activity relationship (SAR) data, a critical requirement for hit-to-lead optimization.

Agrochemical Intermediate Requiring Scalable, High-Purity Supply

For agrochemical research and development, the availability of 4-chloro-5-methylpyrimidin-2-amine in bulk quantities with high, verifiable purity [1] and a stable supply chain is essential. The compound's role as a versatile intermediate [2] allows for the rapid synthesis of diverse analogs for screening against agricultural pests and pathogens. The favorable storage and handling profile simplifies large-scale operations and reduces associated costs.

Methodology Development for Regioselective SNAr and Cross-Coupling Reactions

The distinct substitution pattern of 4-chloro-5-methylpyrimidin-2-amine provides a well-defined model system for developing and optimizing new synthetic methodologies [1]. Its orthogonal handles (C4-Cl, C2-NH₂, C5-CH₃) allow researchers to probe the regioselectivity and substrate scope of novel catalysts and reaction conditions for SNAr, Suzuki-Miyaura, and Buchwald-Hartwig couplings . The high purity of commercial samples eliminates confounding variables, ensuring that observed outcomes are attributable to the methodology, not impurities.

Technical Documentation Hub

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